REACTION_CXSMILES
|
Cl.[NH2:2][OH:3].C(N(CC)CC)C.CS(C)=O.[I:15][C:16]1[CH:23]=[CH:22][C:19]([C:20]#[N:21])=[CH:18][CH:17]=1>C1COCC1.O>[OH:3][N:2]=[C:20]([C:19]1[CH:22]=[CH:23][C:16]([I:15])=[CH:17][CH:18]=1)[NH2:21] |f:0.1|
|
Name
|
|
Quantity
|
17.3 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
9.55 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the precipitate is filtered off
|
Type
|
CUSTOM
|
Details
|
The filtrate is collected
|
Type
|
CUSTOM
|
Details
|
transferred to a flask to which there
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred overnight at ambient temperature
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
is then cooled in an ice bath
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered off
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |